1-{2-tert-butyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazine
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Overview
Description
1-{2-tert-butyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazine is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by rings containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{2-tert-butyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazine involves multiple steps, including the formation of the triazolopyrimidine and cyclopentapyrimidine rings. The process typically begins with the preparation of the triazolopyrimidine intermediate through a cycloaddition reaction involving an organic azide and a terminal alkyne in the presence of a copper(I) catalyst . The cyclopentapyrimidine ring is then synthesized through a series of condensation reactions involving appropriate starting materials and reagents .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as ultrasonic-assisted synthesis, which has been shown to improve reaction efficiency and product yield . Additionally, the use of continuous flow reactors and automated synthesis platforms could further enhance the scalability and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
1-{2-tert-butyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate solvent and temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated or hydrogenated products
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: As a probe for studying biological processes and as a potential therapeutic agent.
Industry: As an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-{2-tert-butyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazine is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity and affecting downstream signaling pathways. Further research is needed to elucidate the precise molecular targets and mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole-containing compounds: These compounds share the triazole ring structure and have been studied for their pharmacological activities.
Cyclopentapyrimidine derivatives: These compounds contain the cyclopentapyrimidine ring and have shown potential in various therapeutic applications.
Uniqueness
1-{2-tert-butyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazine is unique due to its combination of multiple heterocyclic rings, which may confer distinct chemical and biological properties. This structural complexity allows for diverse interactions with biological targets, making it a promising candidate for further research and development.
Properties
Molecular Formula |
C22H30N8 |
---|---|
Molecular Weight |
406.5 g/mol |
IUPAC Name |
7-[4-(2-tert-butyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazin-1-yl]-5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C22H30N8/c1-14-15(2)25-21-23-13-24-30(21)19(14)29-11-9-28(10-12-29)18-16-7-6-8-17(16)26-20(27-18)22(3,4)5/h13H,6-12H2,1-5H3 |
InChI Key |
XXOCDHNJHFKRAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N2C(=NC=N2)N=C1C)N3CCN(CC3)C4=NC(=NC5=C4CCC5)C(C)(C)C |
Origin of Product |
United States |
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